Cas no 23676-08-6 (Methyl 4-Ethyloxybenzoate)

Methyl 4-Ethyloxybenzoate is an ester derivative of 4-hydroxybenzoic acid, characterized by the substitution of an ethoxy group at the para position and a methoxy ester functionality. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its key advantages include high purity, stability under standard conditions, and compatibility with a range of reaction conditions, making it suitable for fine chemical applications. The ethoxy and methoxy groups enhance its solubility in organic solvents, facilitating its use in various synthetic processes. Its well-defined structure ensures consistent performance in multi-step syntheses.
Methyl 4-Ethyloxybenzoate structure
Methyl 4-Ethyloxybenzoate structure
Product Name:Methyl 4-Ethyloxybenzoate
CAS No:23676-08-6
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00017264
CID:52353
PubChem ID:90231
Update Time:2025-10-24

Methyl 4-Ethyloxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-ethoxybenzoate
    • 4-ETHOXYBENZOIC ACID METHYL ESTER
    • BENZOIC ACID, 4-ETHOXY-, METHYL ESTER
    • METHYL P-ETHOXY BENZOATE
    • P-ETHOXY BENZOIC ACID METHYL ESTER
    • RARECHEM AL BF 0088
    • 4-Ethoxybenzoesαuremethylester
    • 4-Aethoxy-benzoesaeure-methylester
    • 4-Ethoxybenzoesaeure-methylester
    • 4-methoxybenzoic acid ethyl ester
    • METHYL-p-ETHOXY BENZOATE
    • p-Aethoxy-benzoesaeure-methylester
    • AB11781
    • AKOS000269699
    • AS-63084
    • Methyl 4-Ethyloxybenzoate
    • NSC 8378
    • NSC8378
    • AI3-20348
    • M2738
    • A816839
    • 4-Ethoxybenzoic acid, methyl ester
    • Methyl4-ethoxybenzoate
    • EINECS 245-817-5
    • FT-0628634
    • SY078792
    • W-107388
    • NS00027469
    • CS-W017204
    • SCHEMBL204175
    • AI3 20348
    • AI320348
    • MFCD00017264
    • AI320348AI3-20348
    • NSC-8378
    • DTXSID50178344
    • 4-Ethoxy-benzoic acid methyl ester
    • 23676-08-6
    • Methyl p-ethoxybenzoate
    • DB-046216
    • STK446997
    • Methyl p-Ethoxybenzoate; NSC 8378; p-Ethoxy-,methyl-benzoic Acid Ester
    • DTXCID80100835
    • MDL: MFCD00017264
    • Inchi: 1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3
    • InChI Key: RNHXTCZZACTEMK-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(C(=O)OC)=CC=1
    • BRN: 2691838

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.078644
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: solid
  • Density: 1.1272 (rough estimate)
  • Melting Point: 36-38 ºC
  • Boiling Point: 160°C 20mm
  • Flash Point: 160°C/20mm
  • Refractive Index: 1.5160 (estimate)
  • Water Partition Coefficient: Soluble in alcohol and ether. Insoluble in water.
  • PSA: 35.53000
  • LogP: 1.87190
  • Solubility: Not determined

Methyl 4-Ethyloxybenzoate Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

Methyl 4-Ethyloxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Methyl 4-Ethyloxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M265105-100mg
Methyl 4-Ethyloxybenzoate
23676-08-6
100mg
$ 64.00 2023-09-07
TRC
M265105-250mg
Methyl 4-Ethyloxybenzoate
23676-08-6
250mg
$ 98.00 2023-09-07
TRC
M265105-500mg
Methyl 4-Ethyloxybenzoate
23676-08-6
500mg
$ 138.00 2023-09-07
TRC
M265105-1g
Methyl 4-Ethyloxybenzoate
23676-08-6
1g
$ 150.00 2022-06-04
TRC
M265105-2.5g
Methyl 4-Ethyloxybenzoate
23676-08-6
2.5g
$431.00 2023-05-18
TRC
M265105-5g
Methyl 4-Ethyloxybenzoate
23676-08-6
5g
$701.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90550-5g
Methyl 4-ethoxybenzoate
23676-08-6 98%
5g
¥120.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90550-100g
Methyl 4-ethoxybenzoate
23676-08-6 98%
100g
¥1898.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90550-25g
Methyl 4-ethoxybenzoate
23676-08-6 98%
25g
¥523.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029461-100g
Methyl 4-Ethyloxybenzoate
23676-08-6 98%
100g
¥2324 2024-05-24

Methyl 4-Ethyloxybenzoate Production Method

Methyl 4-Ethyloxybenzoate Related Literature

Additional information on Methyl 4-Ethyloxybenzoate

Methyl 4-Ethyloxybenzoate (CAS No. 23676-08-6): A Comprehensive Overview

Methyl 4-Ethyloxybenzoate, chemically identified by the CAS number 23676-08-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid has garnered attention due to its unique structural properties and potential applications in various chemical and biological contexts.

The molecular structure of Methyl 4-Ethyloxybenzoate consists of a benzoate core substituted with an ethoxy group at the para position relative to the methyl ester. This specific arrangement imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry. The presence of both the ester and ether functionalities allows for diverse chemical modifications, which are explored in contemporary research.

In recent years, Methyl 4-Ethyloxybenzoate has been investigated for its potential role in the development of novel pharmaceutical agents. Its aromatic ring system and substituent patterns suggest possible interactions with biological targets, such as enzymes and receptors. Researchers have been particularly interested in its derivatives as candidates for anti-inflammatory and analgesic therapies. The compound's ability to undergo further functionalization makes it a versatile building block for drug discovery programs.

One of the most compelling aspects of Methyl 4-Ethyloxybenzoate is its utility in the synthesis of more complex molecules. The benzoate moiety is a common pharmacophore found in many active pharmaceutical ingredients (APIs), and its modification can lead to compounds with enhanced pharmacological properties. For instance, studies have demonstrated that derivatives of Methyl 4-Ethyloxybenzoate exhibit promising activity in models of oxidative stress and neurodegeneration. These findings highlight the compound's potential as a precursor for therapeutic agents targeting neurological disorders.

The chemical reactivity of Methyl 4-Ethyloxybenzoate also makes it relevant in materials science applications. Its ability to form stable complexes with other molecules has been exploited in the development of functional materials, such as liquid crystals and organic semiconductors. The ethoxy group, in particular, contributes to solubility and compatibility with various polymer matrices, facilitating its use in advanced material formulations.

From an industrial perspective, the production of Methyl 4-Ethyloxybenzoate is well-established, with multiple synthetic routes available depending on the desired scale and purity requirements. Common methods involve the esterification of 4-ethoxybenzoic acid or nucleophilic substitution reactions on appropriately substituted precursors. These processes are optimized for efficiency and environmental sustainability, aligning with modern green chemistry principles.

The safety profile of Methyl 4-Ethyloxybenzoate is another critical consideration. While not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure workplace safety. Personal protective equipment (PPE) such as gloves and safety goggles is recommended during handling, and storage should be conducted in a cool, dry environment away from direct sunlight.

Recent advancements in analytical chemistry have improved our ability to characterize Methyl 4-Ethyloxybenzoate with high precision. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and purity. These methods are essential for ensuring that the compound meets the stringent requirements for pharmaceutical applications.

The future directions for research on Methyl 4-Ethyloxybenzoate are multifaceted. Ongoing studies aim to uncover new synthetic pathways that enhance yield and reduce waste, while also exploring novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to practical applications across multiple sectors.

In conclusion, Methyl 4-Ethyloxybenzoate (CAS No. 23676-08-6) is a compound with broad utility in chemical synthesis, pharmaceutical development, and materials science. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop new molecules with therapeutic or functional properties. As our understanding of its potential continues to grow, so too will its importance in advancing scientific knowledge and technological innovation.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.